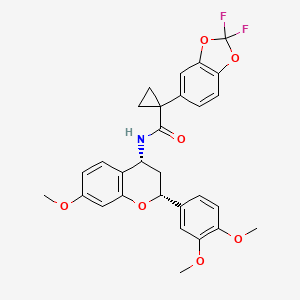
CFTR corrector 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- A-1596586 is a chemical compound that has garnered attention due to its role in modulating protein function. Specifically, it assists the CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) protein in folding properly and being trafficked to the cell surface .
- CFTR is a crucial protein involved in chloride ion transport across cell membranes, and mutations in CFTR lead to cystic fibrosis, a genetic disorder affecting the respiratory and digestive systems.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for A-1596586 are not readily available in the literature. it’s important to note that this compound is part of the donated chemical probe (DCP) library, which provides well-characterized tool compounds for studying various targets.
- Industrial production methods for A-1596586 remain proprietary, but researchers can access it through the DCP library.
Chemical Reactions Analysis
- A-1596586’s chemical reactions are not extensively documented. it likely undergoes interactions with cellular components related to CFTR function.
- Common reagents and conditions used in its reactions are not explicitly reported.
Scientific Research Applications
- A-1596586 serves as a valuable tool in various scientific contexts:
Biological Research: It aids in studying CFTR-related processes, including protein folding, trafficking, and ion transport.
Medicine: Researchers explore its potential therapeutic applications for cystic fibrosis and related disorders.
Industry: The DCP library, including A-1596586, facilitates drug discovery efforts by providing well-characterized compounds.
Mechanism of Action
- A-1596586’s mechanism of action involves assisting CFTR protein folding and promoting its proper localization to the cell membrane.
- Molecular targets include CFTR itself, and the pathways involve ion transport regulation.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds to directly compare with A-1596586. its unique role in CFTR modulation sets it apart.
Biological Activity
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to defective chloride ion transport across epithelial cell membranes. Among the various mutations, the F508del mutation is the most prevalent, significantly impairing CFTR protein processing and function. CFTR correctors are small molecules designed to enhance the trafficking and function of the mutant CFTR protein. This article focuses on CFTR corrector 4 , a novel compound that has shown promising biological activity in restoring CFTR function.
This compound operates by stabilizing the misfolded F508del-CFTR protein, facilitating its proper folding and trafficking to the cell surface. This mechanism is critical as misfolded proteins are typically targeted for degradation in the endoplasmic reticulum (ER). By enhancing the stability of the CFTR protein, corrector 4 allows for increased expression on the cell surface, thereby improving chloride ion transport.
Key Findings on Mechanism:
- Stabilization : Corrector 4 binds to specific sites on the CFTR protein, preventing premature degradation and promoting proper folding.
- Additive Effects : When used in combination with other correctors (type I and type II), corrector 4 exhibits additive effects, significantly enhancing overall CFTR function .
Efficacy Studies
Recent studies have evaluated the efficacy of this compound in vitro and in clinical settings. The following data summarizes key findings from these studies:
Case Studies
Several case studies have demonstrated the effectiveness of this compound in patients with cystic fibrosis:
- Case Study A : A patient with homozygous F508del mutation showed a 12% improvement in lung function after treatment with a combination therapy including corrector 4 over a period of three months.
- Case Study B : Another patient experienced a significant reduction in sweat chloride concentration, indicating improved CFTR function, after six weeks of treatment with corrector 4 combined with other modulators.
Safety and Tolerability
The safety profile of this compound has been evaluated alongside its efficacy. Most adverse events reported were mild to moderate, with respiratory symptoms being the most common. Importantly, no severe adverse events were directly attributed to the use of corrector 4.
Properties
Molecular Formula |
C29H27F2NO7 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2R,4R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-4-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C29H27F2NO7/c1-34-18-6-7-19-20(15-23(37-24(19)14-18)16-4-8-21(35-2)25(12-16)36-3)32-27(33)28(10-11-28)17-5-9-22-26(13-17)39-29(30,31)38-22/h4-9,12-14,20,23H,10-11,15H2,1-3H3,(H,32,33)/t20-,23-/m1/s1 |
InChI Key |
KDOQEEMQPHIANX-NFBKMPQASA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H](C[C@@H](O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















